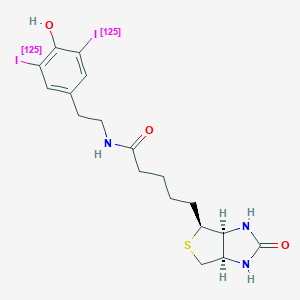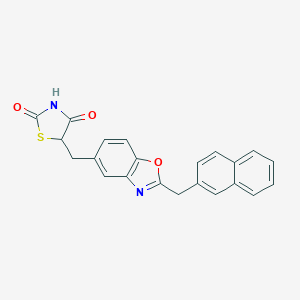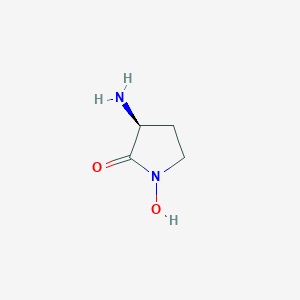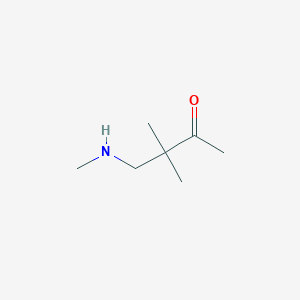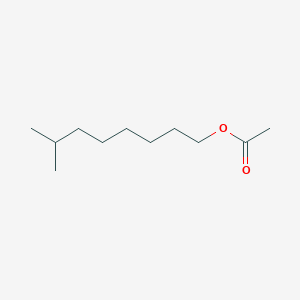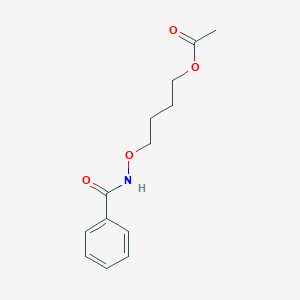
4H-Pyrido(1,2-a)pyrimidine-3-carboxamide, N-(1,1-dimethylpropyl)-6-methyl-4-oxo-
Vue d'ensemble
Description
4H-Pyrido(1,2-a)pyrimidine-3-carboxamide, N-(1,1-dimethylpropyl)-6-methyl-4-oxo- is a novel compound that has gained significant attention in the scientific community due to its potential applications in diverse fields. This compound is synthesized through a specific method, and its mechanism of action, biochemical and physiological effects, advantages, and limitations have been extensively studied.
Mécanisme D'action
The mechanism of action of 4H-Pyrido(1,2-a)pyrimidine-3-carboxamide, N-(1,1-dimethylpropyl)-6-methyl-4-oxo- is not fully understood. However, it is believed to work by inhibiting specific enzymes that are involved in cellular processes. This inhibition leads to the disruption of cell growth and division, which ultimately results in the death of the targeted cells.
Biochemical and Physiological Effects:
4H-Pyrido(1,2-a)pyrimidine-3-carboxamide, N-(1,1-dimethylpropyl)-6-methyl-4-oxo- has several biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, which is the programmed cell death of abnormal or damaged cells. This compound has also been found to inhibit the growth of fungal cells by disrupting their cell wall. Additionally, it has been shown to reduce inflammation by inhibiting specific enzymes that are involved in the inflammatory response.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4H-Pyrido(1,2-a)pyrimidine-3-carboxamide, N-(1,1-dimethylpropyl)-6-methyl-4-oxo- in lab experiments include its high yield and purity, its potential as a treatment for various diseases, and its ability to inhibit specific enzymes. However, its limitations include its unknown mechanism of action and its potential toxicity to healthy cells.
Orientations Futures
There are several future directions for the research of 4H-Pyrido(1,2-a)pyrimidine-3-carboxamide, N-(1,1-dimethylpropyl)-6-methyl-4-oxo-. One direction is to further study its mechanism of action and identify the specific enzymes that it targets. Another direction is to investigate its potential as a treatment for other diseases, such as viral infections. Additionally, research can be conducted to determine the optimal dosage and delivery method for this compound. Finally, further studies can be conducted to evaluate the potential toxicity of this compound to healthy cells.
In conclusion, 4H-Pyrido(1,2-a)pyrimidine-3-carboxamide, N-(1,1-dimethylpropyl)-6-methyl-4-oxo- is a novel compound that has several potential scientific research applications. Its synthesis method is well-established, and its mechanism of action, biochemical and physiological effects, advantages, and limitations have been extensively studied. There are several future directions for the research of this compound, and further studies are needed to fully understand its potential in various fields of research.
Applications De Recherche Scientifique
4H-Pyrido(1,2-a)pyrimidine-3-carboxamide, N-(1,1-dimethylpropyl)-6-methyl-4-oxo- has several potential scientific research applications. It has been studied for its anticancer properties, and it has been found to inhibit the growth of cancer cells in vitro. This compound has also been studied for its antifungal properties and has shown promising results against several fungal strains. Additionally, it has been studied for its anti-inflammatory properties and has shown potential as a treatment for inflammatory diseases.
Propriétés
Numéro CAS |
125055-60-9 |
|---|---|
Nom du produit |
4H-Pyrido(1,2-a)pyrimidine-3-carboxamide, N-(1,1-dimethylpropyl)-6-methyl-4-oxo- |
Formule moléculaire |
C15H19N3O2 |
Poids moléculaire |
273.33 g/mol |
Nom IUPAC |
6-methyl-N-(2-methylbutan-2-yl)-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide |
InChI |
InChI=1S/C15H19N3O2/c1-5-15(3,4)17-13(19)11-9-16-12-8-6-7-10(2)18(12)14(11)20/h6-9H,5H2,1-4H3,(H,17,19) |
Clé InChI |
AYONPVPWWQITHN-UHFFFAOYSA-N |
SMILES |
CCC(C)(C)NC(=O)C1=CN=C2C=CC=C(N2C1=O)C |
SMILES canonique |
CCC(C)(C)NC(=O)C1=CN=C2C=CC=C(N2C1=O)C |
Autres numéros CAS |
125055-60-9 |
Synonymes |
2-methyl-N-(2-methylbutan-2-yl)-10-oxo-1,7-diazabicyclo[4.4.0]deca-2,4 ,6,8-tetraene-9-carboxamide |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details










Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


